4,5-二苯基-4H-1,2,4-三唑-3-基4-氟苄基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the chemical behavior and synthesis of similar triazole derivatives. The first paper discusses the synthesis of poly(ether-sulfone)s using 4-fluoro-4'-trimethylsiloxy(diphenyl sulfone) and related compounds . The second paper describes the preparation of a stable carbene derived from a triphenyl-1,2,4-triazol compound . These studies contribute to the broader understanding of the chemistry of triazole compounds and their potential applications.

Synthesis Analysis

The synthesis of related compounds involves polycondensation reactions. In the first paper, the homopolycondensation of 4-fluoro-4'-trimethylsiloxy(diphenyl sulfone) leads to high-molecular-weight, amorphous poly(ether-sulfone)s . Although the synthesis of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is not detailed, similar synthetic strategies could potentially be applied, such as the use of fluorinated precursors and polycondensation techniques.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The second paper provides information on a triphenyl-1,2,4-triazol compound, which is a stable carbene . This suggests that the triazole ring can confer stability to the molecule, which could be relevant for the molecular structure analysis of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary, but the second paper indicates that the triphenyl-1,2,4-triazol compound exhibits typical reactivity of nucleophilic Wanzlick-type carbenes . This implies that similar triazole compounds, including the one of interest, may also exhibit nucleophilic behavior, which could be useful in various chemical reactions, such as cycloadditions or as ligands in metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers include high molecular weight and amorphous nature for the poly(ether-sulfone)s synthesized in the first paper . The second paper describes the triphenyl-1,2,4-triazol compound as a stable solid in the absence of oxygen and moisture . These properties suggest that 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide might also exhibit stability under certain conditions and could form part of high molecular weight polymers.

科学研究应用

抗增殖活性和凋亡诱导

一系列5,6-二芳基-1,2,4-三嗪杂化物(与4,5-二苯基-4H-1,2,4-三唑-3-基4-氟苄基硫醚相关)已被合成并评估了其对选定癌细胞系的抗增殖活性。一种衍生物表现出有效的抑制作用,并通过调节MGC-803细胞中与凋亡相关的蛋白质诱导凋亡,突出了其作为凋亡诱导剂的潜力(Fu et al., 2017)。

π-空穴四元键相互作用

涉及乙基2-三唑基-2-氧代乙酸酯衍生物(与目标化合物密切相关)的π-空穴四元键相互作用的研究,提供了对–COOEt和–CO–基团的亲核/亲电性质的见解。本研究增强了对取代基如何影响相互作用能的理解,这与分子设计和超分子化学有关(Ahmed et al., 2020)。

酪氨酸酶抑制动力学

三唑席夫碱衍生物已被合成并对其结构进行了表征。评估了它们对酪氨酸酶活性的抑制作用,揭示了有效的抑制作用。本研究有助于开发抗酪氨酸酶剂,在化妆品和制药行业具有相关性(Yu et al., 2015)。

超分子自组装

一种选择性的三唑基COX-2抑制剂证明了由弱氢键和硫族元素键稳定的超分子自组装的形成。本研究提供了对其对人COX-2酶的选择性抑制活性的分子基础的见解,可能有助于开发新的抗炎药(Al-Wahaibi et al., 2021)。

细胞毒剂开发

合成了一些新的7-羟基-4-苯基色满-2-酮与三唑部分相连,并对一组人癌细胞系表现出显着的细胞毒活性。这项研究强调了三唑衍生物作为有效的细胞毒剂的潜力(Liu et al., 2017)。

安全和危害

作用机制

Target of Action

The primary targets of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that 1,2,4-triazoles and their derivatives have been associated with a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, and antifungal effects .

Biochemical Pathways

The compound is part of the 1,2,4-triazole class, which has been associated with various biological activities, suggesting that it may interact with multiple pathways .

Result of Action

Given the known biological activities of 1,2,4-triazoles, it is possible that this compound may have similar effects .

属性

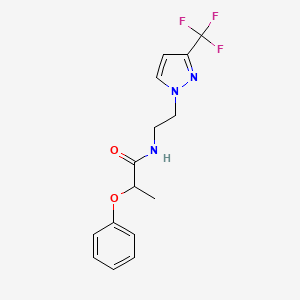

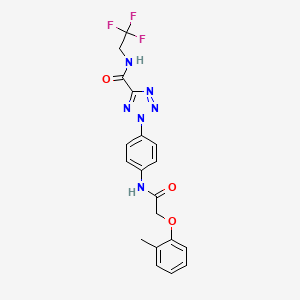

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWRHJPYROTYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)

![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)

![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)